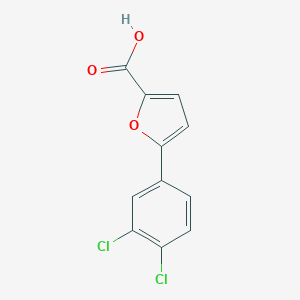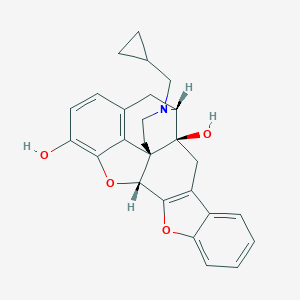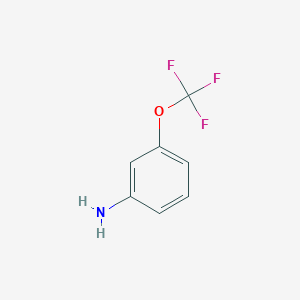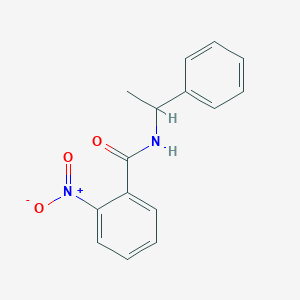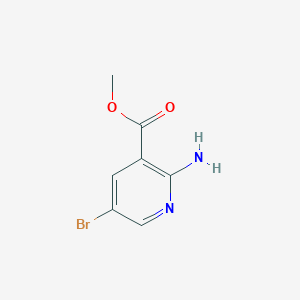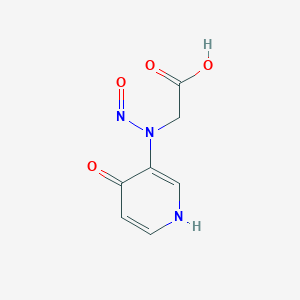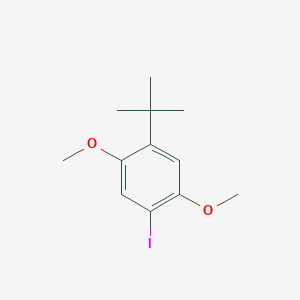
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene
Overview
Description
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research. It is a derivative of 2,5-dimethoxybenzene, which is a widely studied compound due to its potential therapeutic applications.
Scientific Research Applications
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, the compound has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Mechanism Of Action
The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene is not fully understood. However, studies have shown that the compound acts on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins and other inflammatory mediators. The compound inhibits the activity of COX enzymes, leading to a reduction in the production of inflammatory mediators and pain.
Biochemical And Physiological Effects
Studies have shown that 1-tert-butyl-4-iodo-2,5-dimethoxybenzene has several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the expression of COX-2, an enzyme that is upregulated in response to inflammation. The compound also has analgesic properties, reducing pain in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its high yield and purity. The compound can be synthesized using standard techniques, and the yield is usually high. Additionally, the compound has been shown to have potent anti-inflammatory and analgesic properties, making it a useful tool for studying the COX pathway.
One limitation of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its limited solubility in aqueous solutions. The compound is highly soluble in organic solvents such as DMSO and DMF, but its solubility in water is limited. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
Future Directions
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several potential future directions. One direction is to further investigate its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Additionally, the compound could be studied for its potential use as an antitumor agent, and its mechanism of action could be further elucidated. Future studies could also focus on improving the compound's solubility in aqueous solutions and establishing its safety profile in humans.
Conclusion
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a promising compound with potential therapeutic applications. Its synthesis method is well established, and it has been shown to have potent anti-inflammatory and analgesic properties. The compound's mechanism of action is not fully understood, but it is known to act on the COX pathway. Future studies could focus on further investigating its therapeutic applications, improving its solubility, and establishing its safety profile in humans.
properties
CAS RN |
91562-20-8 |
|---|---|
Product Name |
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene |
Molecular Formula |
C12H17IO2 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
1-tert-butyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
InChI Key |
NEHMRXFLXJZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
synonyms |
1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene; 2,5-Dimethoxy-4-tert-butylphenyl Iodide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

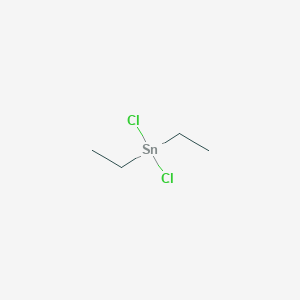
![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
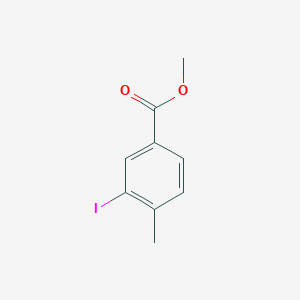
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)
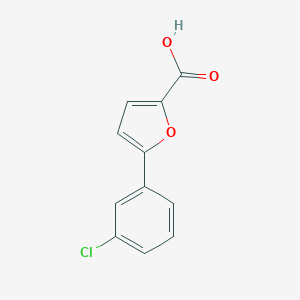
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
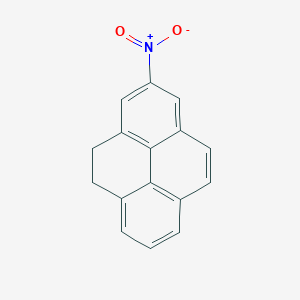
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
